MLS001006105
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Overview
Description
Scientific Research Applications
MLS001006105 has a wide range of scientific research applications:
Mechanism of Action
Target of Action
MLS001006105, also known as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, is used for biological tests against the protein target: lamin isoform A-delta10 . Lamins are type V intermediate filament proteins and are the key determinants of nuclear architecture, playing crucial roles in various nuclear functions.
Pharmacokinetics
The compound is soluble in dmso , which could potentially impact its bioavailability and distribution within the body. More comprehensive studies are needed to fully understand the pharmacokinetic profile of this compound.
Biochemical Analysis
Biochemical Properties
MLS001006105 interacts with the protein target lamin isoform A-delta10
Cellular Effects
The compound is known to interact with the lamin isoform A-delta10 , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the protein target lamin isoform A-delta10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLS001006105 involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with 2-mercapto-1H-1,2,4-triazole in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
MLS001006105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Other thiazole derivatives
Uniqueness
MLS001006105 is unique due to its specific targeting of lamin isoform A-delta10, which distinguishes it from other thiazole derivatives . Its high purity and well-defined chemical structure make it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-22-11-4-3-9(5-12(11)23-2)10-6-24-15(18-10)19-13(21)7-25-14-16-8-17-20-14/h3-6,8H,7H2,1-2H3,(H,16,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJOJXUACHANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.